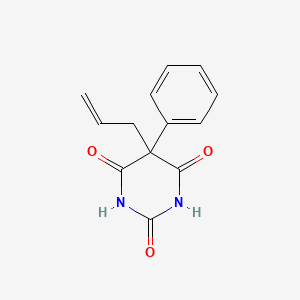
Phenallymal
Vue d'ensemble
Description
Phenallymal, also known as alphenal, phenallymalum, and prophenal, is a chemical compound with the formula C13H12N2O3 . It is a racemic mixture . The general pharmacology of phenallymal is not available .
Molecular Structure Analysis
The molecular formula of Phenallymal is C13H12N2O3 . The molecular weight is 244.25 . The percent composition is C 63.93%, H 4.95%, N 11.47%, O 19.65% .
Chemical Reactions Analysis
The chemical reactions involving Phenallymal are not well-documented. The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .
Physical And Chemical Properties Analysis
Phenallymal is a crystalline solid with a melting point of 156-157.5° . It has a bitter taste and is readily soluble in alcohol and chloroform . One gram dissolves in 580 ml water, in 10 ml ether, in 500 ml benzene, in 4000 ml carbon tetrachloride, in 17,500 ml petr ether .
Applications De Recherche Scientifique
Phenallymal is a barbiturate derivative . Barbiturates are a class of drugs that were used extensively in the mid-20th century as sedatives and anxiolytic agents. A number of derivatives have been developed, and Phenallymal is one of them .
In the field of medicine , Phenallymal, also known as Alphenal, was developed in the 1920s . It has primarily anticonvulsant properties and was used occasionally for the treatment of epilepsy or convulsions . However, it’s not as commonly used as better-known barbiturates such as phenobarbital .
In biology , Phenallymal is known to affect the gamma-aminobutyric acid receptor-ionophore complex . This complex plays a crucial role in the central nervous system’s response to neurotransmitters, and modulating it can have various effects on the body’s neurological functions .
In chemistry , Phenallymal is known by its molecular formula C13H12N2O3 . It’s a complex organic compound with a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .
Agriculture
Phenallymal, like other phenolic compounds, could potentially be used in agriculture. Phenolic compounds are known to have antimicrobial, anti-inflammatory, and antiproliferative activities . They can play a role in plant growth and development, post-harvest technology, food preservation, and environmental protection . However, specific applications of Phenallymal in agriculture are not well-documented and would require further research.
Food Industry
In the food industry, phenolic compounds are of great interest due to their antioxidant properties and potential health benefits . They can enhance the bioavailability, taste, texture, and consistency of food products . However, the specific use of Phenallymal in the food industry is not well-documented and would require further research.
Cosmetics
Phenolic compounds are used in the cosmetics industry for their antioxidant properties and potential health benefits . They can be used in skincare formulations to ameliorate skin spots and contrast ageing processes associated with sun exposure . However, the specific use of Phenallymal in cosmetics is not well-documented and would require further research.
Safety And Hazards
Orientations Futures
There is little evidence that Phenallymal is currently being manufactured or sold . The Committee found that there was insufficient evidence that Phenallymal is being, or is likely to be, abused so as to constitute a public health and social problem warranting the placing of the substance under international control . The degree of public health and social problems associated with the drug was found to be low as was its therapeutic usefulness . In the light of this assessment, the Committee recommended against scheduling of the drug .
Propriétés
IUPAC Name |
5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGZSBYKGQJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150919 | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenallymal | |
CAS RN |
115-43-5 | |
| Record name | Alphenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenallymal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALLYMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7L08Q9JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



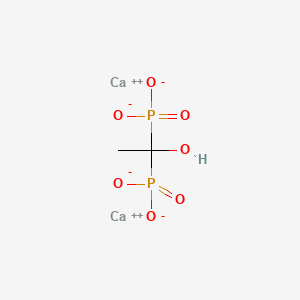
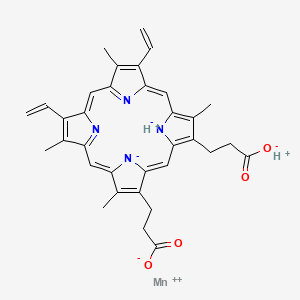
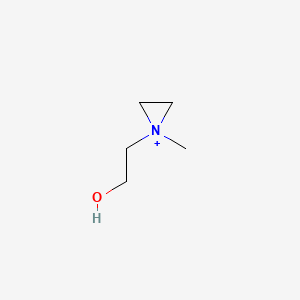
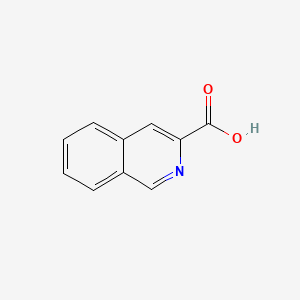
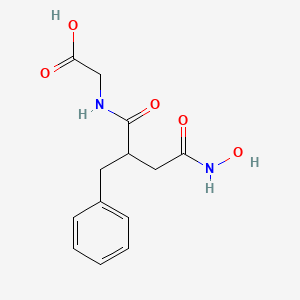
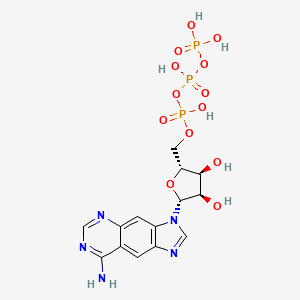
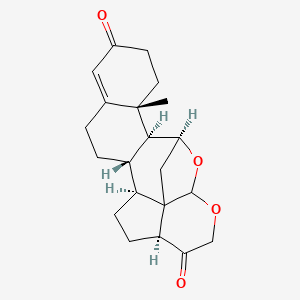
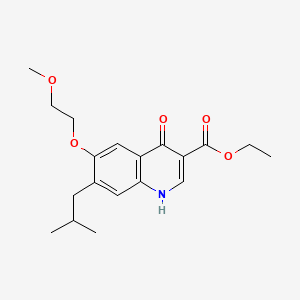
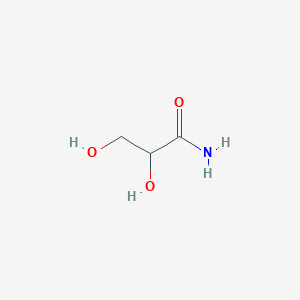
![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
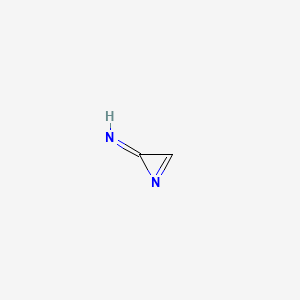
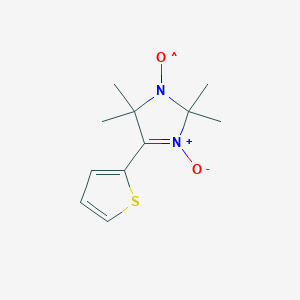
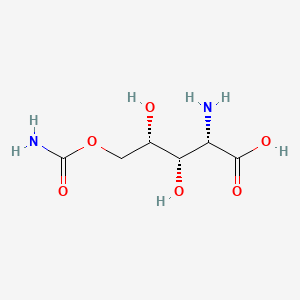
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)